molecular formula C12H24O12 B8057681 6-O-alpha-D-Galactopyranosyl-D-glucose

6-O-alpha-D-Galactopyranosyl-D-glucose

Cat. No. B8057681
M. Wt: 360.31 g/mol
InChI Key: RGFAEJSLSYUKCO-OFGGXUQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-alpha-D-Galactopyranosyl-D-glucose is a useful research compound. Its molecular formula is C12H24O12 and its molecular weight is 360.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-O-alpha-D-Galactopyranosyl-D-glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-O-alpha-D-Galactopyranosyl-D-glucose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Lac Operon Inducer : Allolactose, a form of 6-O-alpha-D-Galactopyranosyl-D-glucose, is the natural inducer of the lac operon in Escherichia coli, crucial for understanding bacterial gene regulation (Jobe & Bourgeois, 1972).

  • Carbohydrate Research : The compound has been used in the synthesis and characterization of various carbohydrates, such as beta-D-fructofuranosyl O-(alpha-D-galactopyranosyl uronic acid)-(1----6)-O-alpha-D-glucopyranoside (Kelleher & Bhavanandan, 1986).

  • NMR Spectroscopy : It's involved in studies correlating C-C and C-O bond conformations in saccharide hydroxymethyl groups using NMR spectroscopy (Thibaudeau et al., 2004).

  • Oxidation Studies : Studies on the oxidation of methyl alpha-D-galactopyranoside by galactose oxidase have implications in enzymology and carbohydrate chemistry (Parikka & Tenkanen, 2009).

  • Intestinal Sugar Transport : Research on derivatives of D-galactose, such as 6-O-alpha-D-Galactopyranosyl-D-glucose, helps in understanding the mechanisms of active sugar transport in the intestine (Barnett, Jarvis, & Munday, 1968).

  • Synthesis of Oligosaccharide Structures : It's involved in the synthesis of complex oligosaccharide structures, like those from the lipopolysaccharide of Moraxella catarrhalis, significant in biochemistry and immunology (Ekelöf & Oscarson, 1996).

  • Thermodynamics of Hydrolysis : Its role in the hydrolysis of oligosaccharides offers insights into biochemical thermodynamics (Goldberg et al., 1991).

  • Aminotransferase Biosynthesis : Research on QdtB, an aminotransferase required for the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, relates to the study of bacterial O-antigens and S-layers (Thoden et al., 2009).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11-,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFAEJSLSYUKCO-OFGGXUQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-O-alpha-D-Galactopyranosyl-D-glucose
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Reactant of Route 5
6-O-alpha-D-Galactopyranosyl-D-glucose
Reactant of Route 6
6-O-alpha-D-Galactopyranosyl-D-glucose

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